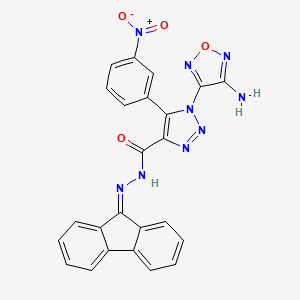![molecular formula C24H32N4O3 B11542402 (3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a butanamide backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3E)-N-(Adamantan-2-YL)-3-({[(4-Ethylphenyl)carbamoyl]formamido}imino)butanamide umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Adamantan-Derivats. Die Adamantan-Einheit wird durch eine Reihe von Reaktionen eingeführt, darunter Alkylierung und Aminierung. Der letzte Schritt beinhaltet die Bildung des Butanamid-Rückgrats durch eine Kondensationsreaktion mit den entsprechenden Amin- und Carbonsäurederivaten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung fortschrittlicher Techniken wie kontinuierliche Strömungschemie und Hochdurchsatzscreening umfassen, um die Reaktionsbedingungen und die Ausbeute zu optimieren. Die Verwendung von Katalysatoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Derivaten führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan und Katalysatoren, um die Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, die Reduktion kann Alkohole oder Amine erzeugen, und Substitutionsreaktionen können zu verschiedenen substituierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen, darunter Krebs und neurodegenerative Erkrankungen.
Industrie: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer für die Synthese funktionalisierter Polymere verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Adamantan-Einheit ist dafür bekannt, die Stabilität und Bioverfügbarkeit der Verbindung zu verbessern, während das Butanamid-Rückgrat Wechselwirkungen mit verschiedenen Enzymen und Rezeptoren ermöglicht. Diese Wechselwirkungen können zelluläre Prozesse modulieren, was zu den beobachteten biologischen Wirkungen der Verbindung führt.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of (3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the butanamide backbone allows for interactions with various enzymes and receptors. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein weit verbreitetes chemisches Zwischenprodukt mit einer ähnlichen Esterfunktion.
Acetylaceton: Eine weitere Verbindung mit einer ähnlichen Struktur, die in verschiedenen chemischen Reaktionen verwendet wird.
Diketen: Ein reaktives Zwischenprodukt, das bei der Synthese verschiedener organischer Verbindungen verwendet wird.
Einzigartigkeit
Was (3E)-N-(Adamantan-2-YL)-3-({[(4-Ethylphenyl)carbamoyl]formamido}imino)butanamide von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination aus der Adamantan-Einheit und dem Butanamid-Rückgrat. Diese Kombination verleiht ihm eindeutige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C24H32N4O3 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
N'-[(E)-[4-(2-adamantylamino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C24H32N4O3/c1-3-15-4-6-20(7-5-15)25-23(30)24(31)28-27-14(2)8-21(29)26-22-18-10-16-9-17(12-18)13-19(22)11-16/h4-7,16-19,22H,3,8-13H2,1-2H3,(H,25,30)(H,26,29)(H,28,31)/b27-14+ |
InChI-Schlüssel |
OCUQIRVJAMGEBN-MZJWZYIUSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2C3CC4CC(C3)CC2C4 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11542325.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)
![6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542345.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)

![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
